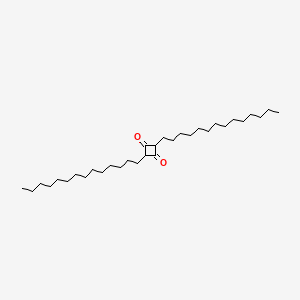
2,4-Ditetradecylcyclobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditetradecylcyclobutane-1,3-dione is an organic compound characterized by a cyclobutane ring substituted with two tetradecyl groups at positions 2 and 4, and two ketone groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Ditetradecylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with long-chain alkyl halides in the presence of a strong base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the cyclobutane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: 2,4-Ditetradecylcyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tetradecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Ditetradecylcyclobutane-1,3-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 2,4-Ditetradecylcyclobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-dione: This compound has a similar cyclobutane core but with different substituents, leading to distinct chemical properties and applications.
Cyclohexane-1,3-dione Derivatives: These compounds share the diketone functionality but differ in ring size and substituents, resulting in varied reactivity and uses.
Uniqueness: 2,4-Ditetradecylcyclobutane-1,3-dione is unique due to its long alkyl chains, which impart specific physical and chemical properties.
Properties
CAS No. |
54036-04-3 |
|---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
2,4-di(tetradecyl)cyclobutane-1,3-dione |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(29)34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
ZILMRJXDIRBMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(=O)C(C1=O)CCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-8-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14632332.png)
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
oxophosphanium](/img/structure/B14632362.png)
![[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol](/img/structure/B14632366.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
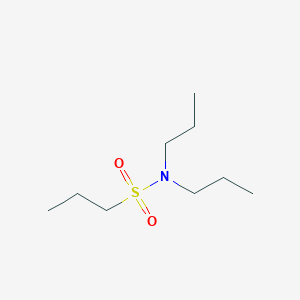
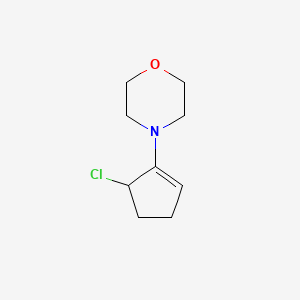
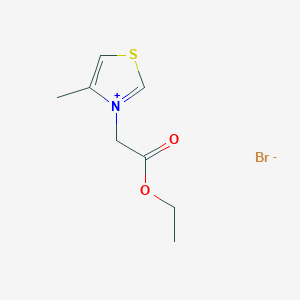
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
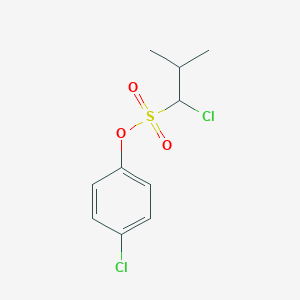
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
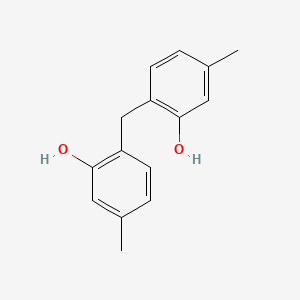
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
